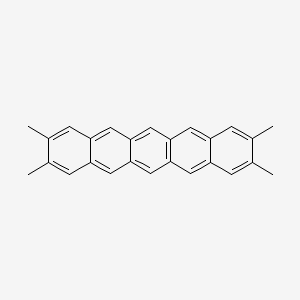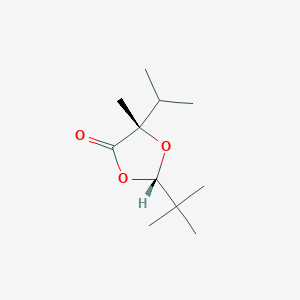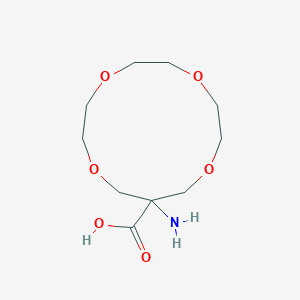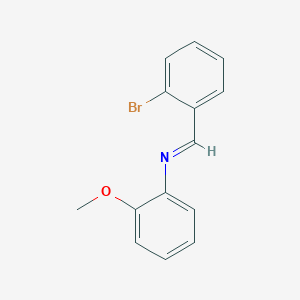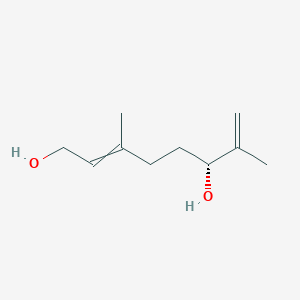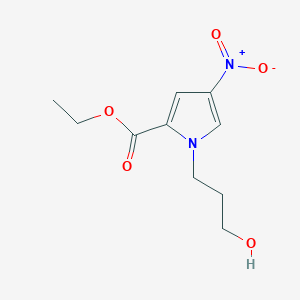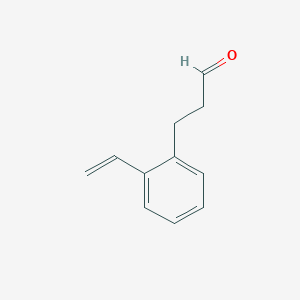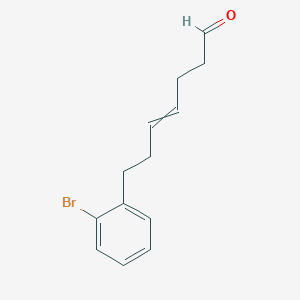
7-(2-Bromophenyl)hept-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Bromophenyl)hept-4-enal: is an organic compound with the molecular formula C13H15BrO. It is a derivative of heptenal, where a bromophenyl group is attached to the seventh carbon atom. This compound is of interest due to its unique structure, which combines an aldehyde functional group with a brominated aromatic ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Bromophenyl)hept-4-enal typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-bromobenzene.
Grignard Reaction: 2-Bromobenzene is reacted with magnesium in anhydrous ether to form the Grignard reagent, phenylmagnesium bromide.
Aldehyde Formation: The Grignard reagent is then reacted with hept-4-enal under controlled conditions to form the desired product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-(2-Bromophenyl)hept-4-enal can undergo oxidation reactions to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: 7-(2-Bromophenyl)heptanoic acid.
Reduction: 7-(2-Bromophenyl)hept-4-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-(2-Bromophenyl)hept-4-enal is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its potential as a precursor for bioactive molecules makes it a compound of interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 7-(2-Bromophenyl)hept-4-enal is primarily based on its ability to undergo various chemical reactions. The aldehyde group can participate in nucleophilic addition reactions, while the brominated aromatic ring can undergo electrophilic substitution. These reactions enable the compound to interact with different molecular targets and pathways, facilitating the synthesis of diverse chemical entities.
Vergleich Mit ähnlichen Verbindungen
4-Heptenal: A simpler aldehyde with a similar carbon chain but without the brominated aromatic ring.
(Z)-4-Heptenal: A stereoisomer of 4-heptenal with a different spatial arrangement of atoms.
7-Phenylhept-4-enal: Similar structure but without the bromine atom.
Uniqueness: 7-(2-Bromophenyl)hept-4-enal stands out due to the presence of the brominated aromatic ring, which imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis, offering pathways to create more complex and diverse chemical structures.
Eigenschaften
CAS-Nummer |
503835-77-6 |
|---|---|
Molekularformel |
C13H15BrO |
Molekulargewicht |
267.16 g/mol |
IUPAC-Name |
7-(2-bromophenyl)hept-4-enal |
InChI |
InChI=1S/C13H15BrO/c14-13-10-6-5-9-12(13)8-4-2-1-3-7-11-15/h1-2,5-6,9-11H,3-4,7-8H2 |
InChI-Schlüssel |
WQALLEBAYICLBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC=CCCC=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)
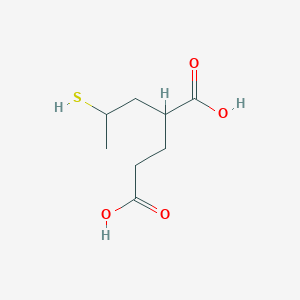

![Pyrido[3,2-D][1,3]oxazepine](/img/structure/B14238016.png)
